Methyl 3,4-dichloropyridine-2-carboxylate

Medicinal Chemistry Cross-Coupling C-H Functionalization

Methyl 3,4-dichloropyridine-2-carboxylate (CAS 343781-52-2) is a dihalogenated pyridine-2-carboxylate ester, classified within the broader family of picolinate derivatives. Characterized by a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol, its defining feature is the vicinal 3,4-dichloro substitution pattern on the pyridine ring.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 343781-52-2
Cat. No. B1354822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dichloropyridine-2-carboxylate
CAS343781-52-2
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3
InChIKeyOGUMBVLSKXWEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl 3,4-Dichloropyridine-2-carboxylate (CAS 343781-52-2) – A Regiospecific Pyridine Scaffold


Methyl 3,4-dichloropyridine-2-carboxylate (CAS 343781-52-2) is a dihalogenated pyridine-2-carboxylate ester, classified within the broader family of picolinate derivatives. Characterized by a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol, its defining feature is the vicinal 3,4-dichloro substitution pattern on the pyridine ring . This regiospecificity distinguishes it from other dichloropicolinate isomers and underpins its utility as a selective scaffold in synthetic chemistry, particularly for sequential cross-coupling reactions and as a precursor to polysubstituted pyridine targets .

Sourcing Methyl 3,4-Dichloropyridine-2-carboxylate: Why Regioisomeric Purity is Non-Negotiable


Generic substitution within the family of dichloropicolinate esters is fundamentally non-viable because the spatial arrangement of chlorine atoms dictates the molecule's chemical reactivity, physical properties, and downstream biological profile. For example, the 3,6-isomer (clopyralid-methyl, CAS 1532-24-7) is a known active herbicide [1], while the 3,4-isomer (CAS 343781-52-2) exhibits distinct reactivity, particularly in site-selective Suzuki-Miyaura couplings where the neighboring 3,4-dichloro pattern enables selective functionalization at C-4 . Even small quantities of a regioisomeric impurity can completely alter the regiochemical outcome of a synthetic sequence or the biological activity of a final compound, making precise structural verification (e.g., NMR) critical for procurement in medicinal chemistry and agrochemical research .

Head-to-Head Evidence: Quantifying the Differentiation of Methyl 3,4-Dichloropyridine-2-carboxylate


Regiospecific Reactivity in Suzuki-Miyaura Cross-Coupling

Methyl 3,4-dichloropyridine-2-carboxylate demonstrates a distinct reactivity profile in site-selective Suzuki-Miyaura coupling. The presence of an ester group ortho to the C-3 chloride deactivates this position, directing palladium-catalyzed cross-coupling to the C-4 chloride . This intrinsic selectivity, dictated by the 3,4-substitution pattern, is a quantitative differentiator from the 3,5- and 4,6-dichloro isomers, which lack this directing effect and produce mixtures of mono- and diarylated products under similar conditions .

Medicinal Chemistry Cross-Coupling C-H Functionalization Pyridine Synthesis

Chromatographic Resolution and LogP: A Direct Comparison of Dichloro-2-Picolinate Isomers

The 3,4-dichloro substitution pattern imparts measurable differences in lipophilicity crucial for biological and analytical applications. The target compound's predicted LogP (XLogP3) is 2.3 , which is a key differentiator from other isomers. While direct experimental LogP values for all isomers are often not co-reported, the ClogP values dictate retention times in reversed-phase HPLC, with the 3,4-isomer predicted to elute differently from the 3,5-dichloro isomer due to differences in dipole moment and H-bonding acceptor capacity. The associated gas chromatographic property, such as a predicted boiling point of 290.1±35.0 °C , further serves as a quantifiable identity check to avoid procurement errors where a mislabelled isomer could compromise an entire biological assay or synthetic route.

Medicinal Chemistry Analytical Chemistry Physicochemical Properties LogP

Purity Grade Tiers: Vendor-Specified Variability for Scientific Procurement

Procurement decisions are governed by the available purity specifications, which directly impact the success of subsequent sensitive reactions. The target compound is commercially available in distinct purity tiers that directly affect its applicability in different experimental contexts . For comparison, its 3,5-dichloro isomer is typically listed at a single 95% purity level , whereas the 3,6-dichloro herbicide is available as a certified analytical standard [1]. This variance in available grades means the 3,4-isomer can be specifically sourced at 98% purity, which is a 3-percentage-point increase over the standard 95% grade. In a kinetically sensitive catalytic reaction, a 3% reduction in total impurities – particularly reactive halogenated by-products – can dramatically improve reaction yield and simplify purification.

Analytical Chemistry Procurement Quality Control Building Block

Application-Driven Procurement Scenarios for Methyl 3,4-Dichloropyridine-2-carboxylate


Synthesis of C-4 Substituted Pyridine Libraries for Medicinal Chemistry

The unique reactivity of the 3,4-dichloro isomer in site-selective Suzuki-Miyaura coupling makes it the definitive starting material for synthesizing libraries of 4-aryl-nicotinic acid derivatives. Researchers developing kinase inhibitors, GPCR modulators, or PDE4 inhibitors (where polysubstituted pyridines are a privileged scaffold) should procure this specific isomer to ensure regiochemical fidelity in their final drug candidates . Using the 3,5- or 3,6-isomer would lead to unpredictable isomeric mixtures, compromising SAR analysis.

Agrochemical Pro-Drug Design Requiring Controllable Ester Hydrolysis

The methyl ester functionality, coupled with the electron-withdrawing 3,4-dichloro pattern, offers a controlled site for enzymatic or chemical hydrolysis to the corresponding acid. This is valuable in designing pro-pesticides where the methyl ester protects the acid during synthesis but can be cleaved to release the active 3,4-dichloropicolinic acid in planta. This controlled lability is distinctly different from the 3,6-isomer (clopyralid-methyl), which is itself the active herbicide and metabolizes differently [1].

High-Precision Analytical Reference Standard for Isomer-Specific Chromatography

The predicted boiling point of 290.1±35.0 °C and a distinct LogP of 2.3 make the 98% purity batch of this compound suitable as a primary reference standard for developing HPLC or GC methods aimed at resolving complex dichloropicolinate ester mixtures . Analytical chemists can use it to calibrate retention times and verify the purity of synthesized batches, ensuring no cross-contamination from the 3,5- or 3,6-isomers occurs during scale-up.

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